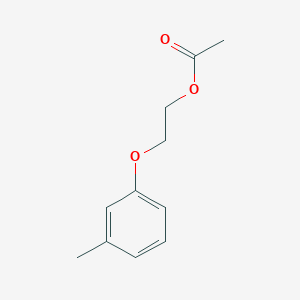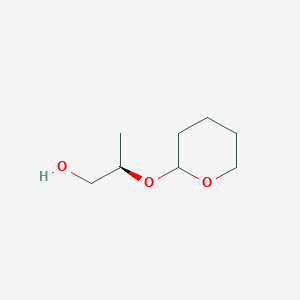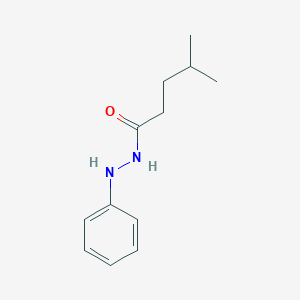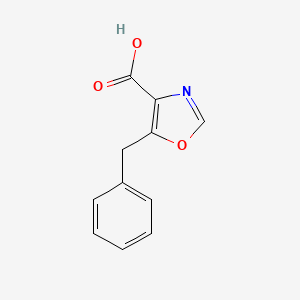![molecular formula C14H19ClN2O3 B8451222 tert-butyl N-{2-[(4-chlorophenyl)formamido]ethyl}carbamate](/img/structure/B8451222.png)
tert-butyl N-{2-[(4-chlorophenyl)formamido]ethyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-{2-[(4-chlorophenyl)formamido]ethyl}carbamate is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions. The compound is characterized by the presence of a t-butyl group, a chlorobenzamido group, and a carbamate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[(4-chlorophenyl)formamido]ethyl}carbamate typically involves the reaction of t-butyl chloroformate with 2-(4-chlorobenzamido)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{2-[(4-chlorophenyl)formamido]ethyl}carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the t-butyl group is replaced by other nucleophiles.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The chlorobenzamido group can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: The major products are the substituted carbamates.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Oxidation and Reduction: The major products depend on the specific reagents and conditions used.
Scientific Research Applications
tert-butyl N-{2-[(4-chlorophenyl)formamido]ethyl}carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drug candidates and in medicinal chemistry research.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[(4-chlorophenyl)formamido]ethyl}carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The t-butyl group can be removed under mild acidic conditions, releasing the free amine for further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the amine being protected.
Comparison with Similar Compounds
Similar Compounds
t-Butyl carbamate: Similar in structure but lacks the chlorobenzamido group.
Benzyl carbamate: Contains a benzyl group instead of a t-butyl group.
Ethyl carbamate: Contains an ethyl group instead of a t-butyl group.
Uniqueness
tert-butyl N-{2-[(4-chlorophenyl)formamido]ethyl}carbamate is unique due to the presence of the chlorobenzamido group, which provides additional functionality and reactivity. This makes it particularly useful in applications where selective protection and deprotection of amines are required.
Properties
Molecular Formula |
C14H19ClN2O3 |
|---|---|
Molecular Weight |
298.76 g/mol |
IUPAC Name |
tert-butyl N-[2-[(4-chlorobenzoyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C14H19ClN2O3/c1-14(2,3)20-13(19)17-9-8-16-12(18)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,18)(H,17,19) |
InChI Key |
HSXKEGXOGORKQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
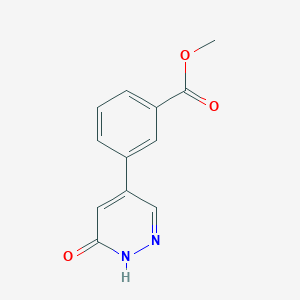
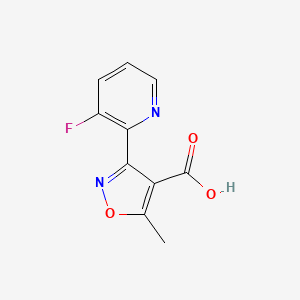
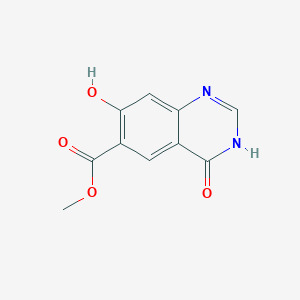


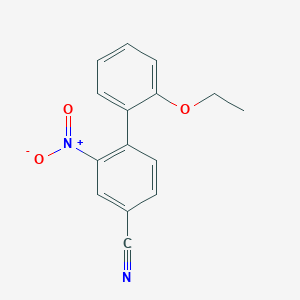
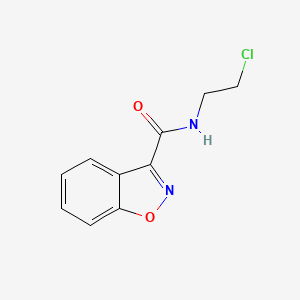
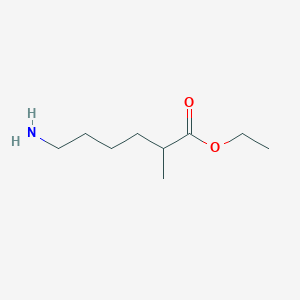

![2-(3,5-Difluorophenyl)-[1,3,6,2]dioxazaborocane](/img/structure/B8451216.png)
